molecular formula C29H30FN3O2 B14240204 Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester

Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester

Cat. No.: B14240204
M. Wt: 471.6 g/mol
InChI Key: LHAHTHILLRCRBM-UHFFFAOYSA-N
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Description

Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester is a complex organic compound that features a unique structure combining carbamic acid and imidazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester typically involves the reaction of an appropriate imidazole derivative with a carbamic acid precursor. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide to facilitate the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes steps such as the preparation of the imidazole derivative, its reaction with the carbamic acid precursor, and subsequent purification of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s imidazole moiety is known for its biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester is unique due to its specific combination of carbamic acid and imidazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H30FN3O2

Molecular Weight

471.6 g/mol

IUPAC Name

(2-fluorophenyl) N-[6-(2-methyl-4,5-diphenylimidazol-1-yl)hexyl]carbamate

InChI

InChI=1S/C29H30FN3O2/c1-22-32-27(23-14-6-4-7-15-23)28(24-16-8-5-9-17-24)33(22)21-13-3-2-12-20-31-29(34)35-26-19-11-10-18-25(26)30/h4-11,14-19H,2-3,12-13,20-21H2,1H3,(H,31,34)

InChI Key

LHAHTHILLRCRBM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1CCCCCCNC(=O)OC2=CC=CC=C2F)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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